molecular formula C178H286N52O50S7 B612401 Margatoxin CAS No. 145808-47-5

Margatoxin

Cat. No.: B612401
CAS No.: 145808-47-5
M. Wt: 4178.96
InChI Key: OVJBOPBBHWOWJI-UHFFFAOYSA-N
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Description

Margatoxin is a peptide that selectively inhibits Kv13 voltage-dependent potassium channelsCentruroides margaritatus.

Mechanism of Action

Target of Action

Margatoxin (MgTX) is a peptide that selectively inhibits Kv1.3 voltage-dependent potassium channels . These channels are expressed in T and B lymphocytes , playing a key role in neurotransmitter release .

Mode of Action

This compound blocks potassium channels Kv1.1, Kv1.2, and Kv1.3 . It interacts with these channels specifically with high chemical affinity . The Kv1.2 channel regulates neurotransmitter release associated with heart rate, insulin secretion, neuronal excitability, epithelial electrolyte transport, smooth muscle contraction, and immunological response .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the potassium ion channel pathway . By blocking the Kv1.1, Kv1.2, and Kv1.3 channels, this compound influences the regulation of neurotransmitter release, affecting various physiological processes such as heart rate, insulin secretion, neuronal excitability, epithelial electrolyte transport, smooth muscle contraction, and immunological response .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound can be chemically synthesized using the solid phase synthesis technique .

Result of Action

This compound irreversibly inhibits the proliferation of human T-cells at a concentration of 20 μM . At lower concentrations, this inhibition is reversible . It significantly reduces outward currents of Kv1.3 channels and depolarizes the resting membrane potential .

Action Environment

The action of this compound is influenced by the environment in which it is produced and used. For instance, the Pichia pastoris expression system has been developed for the production of Kv1.3 blockers like this compound . This system enables these toxins to be obtained in high yield, making it more cost-effective .

Safety and Hazards

Margatoxin is harmful if swallowed, in contact with skin or if inhaled . If swallowed, rinse mouth and do not induce vomiting .

Future Directions

Margatoxin is widely used to study physiological function of Kv ion channels in various cell types, including immune cells . It leads to the depolarization of human and pig cells in vitro . By blocking 99% of the KV1.3-channels, this compound inhibits the proliferation response of T-cells in mini-swine . Furthermore, it suppresses a B-cell response to allogenic immunization and inhibits the delayed-type hypersensitivity reaction to tuberculin .

Biochemical Analysis

Biochemical Properties

Margatoxin plays a crucial role in biochemical reactions by selectively inhibiting voltage-gated potassium channels. It interacts with specific enzymes, proteins, and other biomolecules, primarily targeting the Kv1.3 channel. This interaction is characterized by the binding of this compound to the extracellular domain of the Kv1.3 channel, leading to the inhibition of potassium ion flow. This inhibition is highly specific and occurs at picomolar concentrations, making this compound a valuable tool for studying the physiological functions of Kv1.3 channels in various cell types, including immune cells .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In immune cells, particularly T lymphocytes, this compound inhibits the Kv1.3 channel, which is essential for maintaining the membrane potential and regulating calcium signaling. This inhibition leads to a decrease in calcium influx, affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to downregulate the expression of early activation markers such as IL2R and CD40L in activated CD4+ T cells, thereby modulating immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Kv1.3 channel, leading to the inhibition of potassium ion flow. This binding interaction is highly specific and occurs at the extracellular domain of the channel. This compound blocks the channel by occluding the ion conduction pathway, preventing the flow of potassium ions. This inhibition results in the depolarization of the cell membrane, affecting various downstream signaling pathways and cellular functions. Additionally, this compound’s high affinity and slow dissociation rate contribute to its potent and prolonged inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and retains its inhibitory activity over extended periods. Its stability and degradation can be influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term studies have shown that this compound can exert sustained effects on cellular function, particularly in in vitro and in vivo models of immune cell activation and autoimmune diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits the Kv1.3 channel without causing significant toxic or adverse effects. At higher doses, this compound can lead to toxicity, including symptoms such as thymic atrophy and altered immune cell function. Threshold effects have been observed, where a certain concentration of this compound is required to achieve maximal inhibition of the Kv1.3 channel .

Metabolic Pathways

This compound is involved in metabolic pathways related to potassium ion regulation and immune cell function. It interacts with enzymes and cofactors that modulate the activity of the Kv1.3 channel. By inhibiting this channel, this compound affects metabolic flux and metabolite levels, particularly in immune cells. This inhibition can lead to changes in cellular energy metabolism, ion homeostasis, and overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized to the extracellular domain of the Kv1.3 channel, where it exerts its inhibitory effects. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of binding proteins. This compound’s localization and accumulation are critical for its function and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily at the plasma membrane, where it interacts with the Kv1.3 channel. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments or organelles. The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to the Kv1.3 channel to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Margatoxin can be chemically synthesized using the solid-phase synthesis technique. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process ensures the correct formation of disulfide bridges, which are crucial for the biological activity of this compound .

Industrial Production Methods: Due to the limited availability of natural toxins from scorpion venom, recombinant production methods have been developed. One such method involves the use of the yeast Pichia pastoris expression system. This system allows for the high-level production of this compound with proper disulfide bond formation, resulting in a high yield of biologically active peptide .

Chemical Reactions Analysis

Types of Reactions: Margatoxin primarily undergoes interactions with proteins and other biomolecules rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to potassium channels, thereby inhibiting their function .

Common Reagents and Conditions: The synthesis of this compound involves standard peptide synthesis reagents such as protected amino acids, coupling agents, and cleavage reagents. The formation of disulfide bridges is facilitated by oxidizing agents under controlled conditions .

Major Products Formed: The primary product of this compound synthesis is the peptide itself, with correctly formed disulfide bridges ensuring its biological activity. No significant by-products are typically formed during its synthesis .

Scientific Research Applications

Margatoxin has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Charybdotoxin
  • Kaliotoxin
  • Iberiotoxin
  • Noxiustoxin

Margatoxin’s unique selectivity and potency make it a standout compound among potassium channel inhibitors, offering valuable insights and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(aS,1R,3aS,4S,10S,16S,19R,22S,25S,28S,34S,37S,40R,45R,48S,51S,57S,60S,63S,69S,72S,75S,78S,85R,88S,91R,94S)-40-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-[(1R)-1-hydroxyethyl]-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C178H286N52O50S7/c1-15-91(7)140(225-172(273)141(92(8)16-2)224-169(270)138(190)96(12)233)171(272)211-114(75-134(189)240)158(259)223-139(90(5)6)170(271)208-107(43-25-31-64-184)153(254)221-125-87-287-283-83-121-161(262)206-111(58-69-281-14)157(258)210-113(74-133(188)239)147(248)194-78-136(242)199-102(38-20-26-59-179)149(250)217-120-82-282-284-84-122(220-156(257)110(54-57-132(187)238)205-150(251)106(42-24-30-63-183)207-166(267)126-44-33-66-228(126)176(277)119(81-232)216-173(274)142(97(13)234)226-165(125)266)163(264)212-115(70-89(3)4)174(275)230-68-35-47-129(230)177(278)229-67-34-46-128(229)168(269)222-124(86-286-285-85-123(219-152(253)105(204-160(120)261)41-23-29-62-182)164(265)213-116(72-99-48-50-101(235)51-49-99)175(276)227-65-32-45-127(227)167(268)214-117(178(279)280)73-100-76-191-88-195-100)162(263)203-103(39-21-27-60-180)148(249)198-95(11)145(246)202-109(53-56-131(186)237)155(256)209-112(71-98-36-18-17-19-37-98)146(247)193-79-137(243)200-108(52-55-130(185)236)154(255)215-118(80-231)159(260)197-93(9)143(244)192-77-135(241)196-94(10)144(245)201-104(151(252)218-121)40-22-28-61-181/h17-19,36-37,48-51,76,88-97,102-129,138-142,231-235H,15-16,20-35,38-47,52-75,77-87,179-184,190H2,1-14H3,(H2,185,236)(H2,186,237)(H2,187,238)(H2,188,239)(H2,189,240)(H,191,195)(H,192,244)(H,193,247)(H,194,248)(H,196,241)(H,197,260)(H,198,249)(H,199,242)(H,200,243)(H,201,245)(H,202,246)(H,203,263)(H,204,261)(H,205,251)(H,206,262)(H,207,267)(H,208,271)(H,209,256)(H,210,258)(H,211,272)(H,212,264)(H,213,265)(H,214,268)(H,215,255)(H,216,274)(H,217,250)(H,218,252)(H,219,253)(H,220,257)(H,221,254)(H,222,269)(H,223,259)(H,224,270)(H,225,273)(H,226,266)(H,279,280)/t91-,92-,93-,94-,95-,96+,97+,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-,140-,141-,142-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBOPBBHWOWJI-FYNXUGHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N7CCCC7C(=O)NC(CC8=CN=CN8)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CCC(=O)N)CC9=CC=CC=C9)CCC(=O)N)C)CCCCN)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CC8=CN=CN8)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CCC(=O)N)CC9=CC=CC=C9)CCC(=O)N)C)CCCCN)CC(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C178H286N52O50S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4179 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145808-47-5
Record name Margatoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145808475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 145808-47-5
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Customer
Q & A

Q1: What is the primary target of margatoxin?

A1: this compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.3 [, , ]. This channel plays a crucial role in regulating the membrane potential and calcium signaling of various cell types, particularly immune cells like T lymphocytes [, ].

Q2: How does this compound interact with Kv1.3?

A2: this compound binds with high affinity to the extracellular pore region of the Kv1.3 channel [, , ]. This binding physically obstructs the channel pore, preventing the flow of potassium ions across the cell membrane [, ].

Q3: What are the downstream consequences of Kv1.3 inhibition by this compound?

A3: Blocking Kv1.3 with this compound leads to membrane depolarization [], a decrease in the driving force for calcium influx, and ultimately, the suppression of calcium-dependent cellular processes []. This is particularly relevant for T lymphocytes, where this compound inhibits activation, proliferation, and cytokine production [, , , ].

Q4: How does this compound's selectivity for Kv1.3 compare to other scorpion toxins?

A5: Unlike some scorpion toxins that broadly target multiple Kv channels, this compound exhibits remarkable selectivity for Kv1.3 [, , ]. This makes it a valuable tool for studying Kv1.3-specific functions in various cell types and disease models.

Q5: What is the molecular formula and weight of this compound?

A6: this compound is a peptide with the molecular formula C179H274N54O48S6 and a molecular weight of 4002.7 g/mol [, ].

Q6: What is the structure of this compound?

A7: this compound consists of 39 amino acids arranged in a compact structure stabilized by three disulfide bridges [, ]. It contains a helix from residues 11 to 20, a loop at residues 21–24, and a two-strand antiparallel sheet from residues 25 to 38 [].

Q7: How has the three-dimensional structure of this compound been determined?

A8: The three-dimensional structure of this compound has been solved using nuclear magnetic resonance (NMR) spectroscopy []. This technique provides detailed information about the spatial arrangement of atoms within the peptide, essential for understanding its interaction with Kv1.3.

Q8: How do modifications to the this compound structure affect its activity?

A9: The C-terminal residues of this compound are crucial for its high-affinity binding to Kv1.3 []. Studies on this compound analogs have shown that even minor alterations in this region can significantly impact its potency and selectivity [].

Q9: Can you give an example of a this compound analog with altered pharmacological properties?

A10: ShK-Dap(22), a synthetic analog of the related scorpion toxin ShK with a modification at position Lys(22), shows weaker affinity for both Kv1.1 and Kv1.3 compared to native ShK []. While it displays some selectivity for Kv1.3 over Kv1.1, its overall potency is significantly reduced, highlighting the importance of specific residues for channel interaction [].

Q10: What is the significance of understanding the structure-activity relationship of this compound?

A11: A deep understanding of the structure-activity relationship is critical for designing novel Kv1.3 inhibitors with improved potency, selectivity, and pharmacological properties for therapeutic development [, ].

Q11: What methods are used for recombinant production of this compound?

A12: While chemical synthesis is possible, recombinant expression systems like Escherichia coli and Pichia pastoris are increasingly utilized for producing this compound and its analogs [, ]. These methods offer advantages in terms of yield, cost-effectiveness, and the ability to introduce specific modifications.

Q12: What are the challenges associated with recombinant this compound production?

A13: this compound's multiple disulfide bonds necessitate proper oxidative refolding during recombinant production to ensure correct structure and activity []. This process can be inefficient and result in low yields.

Q13: How can the yield of correctly folded recombinant this compound be improved?

A14: Optimization strategies for Pichia pastoris expression, such as codon optimization, selection of high-yield clones, and fine-tuning culturing conditions, have successfully increased the yield of correctly folded recombinant this compound [].

Q14: What in vitro models are used to study the effects of this compound?

A15: Various in vitro models, including cell lines (e.g., HEK293, CHO, Jurkat T cells), primary cells (e.g., lymphocytes, macrophages, endothelial cells), and isolated tissues (e.g., rat aorta, human internal mammary artery), are used to investigate the effects of this compound on Kv1.3 function and downstream signaling pathways [, , , , , , , , ].

Q15: What are some of the key findings from in vitro studies using this compound?

A15: In vitro studies have demonstrated that this compound:

  • Inhibits Kv1.3 currents in various cell types, leading to membrane depolarization and inhibition of cell proliferation [, , , , , , , , ].
  • Suppresses T-cell activation and proliferation, reducing the production of cytokines like IL-2 [, , ].
  • Inhibits VEGF-induced hyperpolarization, proliferation, and nitric oxide production in endothelial cells [].

Q16: Has this compound been tested in in vivo models?

A17: Yes, this compound has been investigated in animal models of various diseases, including autoimmune diseases, renal fibrosis, and neuropathic pain [, , , ].

Q17: What is the significance of the in vivo studies conducted with this compound?

A18: These studies highlight the potential therapeutic benefit of targeting Kv1.3 with this compound in conditions where T-cell activation or other Kv1.3-dependent processes are implicated [, , , ].

Q18: What are some of the challenges associated with developing this compound as a therapeutic?

A19: Challenges include optimizing its pharmacokinetic properties, ensuring its stability in vivo, and minimizing potential off-target effects [, ]. Further research is crucial to address these challenges and fully realize the therapeutic potential of this compound.

Q19: What techniques are commonly used to study this compound's interaction with Kv1.3?

A19: Common techniques include:

  • Electrophysiology (patch clamp): This gold standard technique measures ion channel activity and directly assesses the inhibitory effect of this compound on Kv1.3 currents [, , , , , ].
  • Radioligand binding assays: These assays utilize radiolabeled this compound ([125I]this compound) to determine the affinity and density of this compound binding sites in cells or tissues [, , ].
  • Fluorescence-based techniques: Fluorescently tagged this compound analogs can visualize channel localization and study binding kinetics [].

Q20: What other analytical methods are employed in this compound research?

A20: Other methods include:

  • Immunohistochemistry: This technique visualizes the expression and localization of Kv1.3 protein in tissues [, , , ].
  • Western blotting: This method detects and quantifies Kv1.3 protein levels in cell and tissue samples [, , ].
  • Reverse transcription-polymerase chain reaction (RT-PCR): This technique measures mRNA levels of Kv1.3 and other genes of interest [, ].

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